molecular formula C17H18N4O3S2 B11621972 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621972
M. Wt: 390.5 g/mol
InChI Key: JWXBXNRLFJXDPJ-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a (Z)-configured methylidene bridge. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system known for pharmacological relevance, particularly in antimicrobial and antiparasitic applications .
  • 3-Hydroxypropylamino side chain: This hydrophilic substituent likely improves solubility and pharmacokinetic properties compared to alkyl or aromatic analogs .

The compound’s synthesis likely involves cyclocondensation of β-enaminodiketones with aminopyridine derivatives, followed by nucleophilic substitution to introduce the thiazolidinone and hydroxypropylamino groups .

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4O3S2/c1-2-20-16(24)12(26-17(20)25)10-11-14(18-7-5-9-22)19-13-6-3-4-8-21(13)15(11)23/h3-4,6,8,10,18,22H,2,5,7,9H2,1H3/b12-10-

InChI Key

JWXBXNRLFJXDPJ-BENRWUELSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties could enhance the performance of products in various sectors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Variations and Electronic Properties
Compound Class/Name Core Structure Key Substituents Configuration Notable Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Ethyl-2-thioxo-thiazolidinone; 3-hydroxypropylamino Z Enhanced hydrophilicity; planar structure with intramolecular π-hole interactions
Pyrido[1,2-a]pyrimidin-4-ones (e.g., compounds 50-53) Pyrido[1,2-a]pyrimidin-4-one Varied aryl/heteroaryl groups at position 3 N/A Antimicrobial activity against Leishmania donovani ; planar geometry
Thiazolo[3,2-a]pyrimidin-4-one (54) Thiazolo[3,2-a]pyrimidin-4-one Fused thiazole ring N/A Reduced π-conjugation compared to pyrido core; lower synthetic yields (11–42%)
3-(Methoxyethyl)-phenylethyl derivative Pyrido[1,2-a]pyrimidin-4-one Methoxyethyl-thiazolidinone; 1-phenylethylamino Z Increased lipophilicity; potential CNS penetration due to aromatic substituents
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines Pyrrolo-pyrido-pyrimidine Carboxamide groups at position 2 N/A Antibiofilm activity against S. aureus and P. aeruginosa

Key Observations :

  • The thiazolidinone moiety in the target compound provides distinct electronic effects (thioxo group) compared to carboxamides in pyrrolo derivatives .
  • The 3-hydroxypropylamino group enhances hydrophilicity, contrasting with lipophilic phenylethyl or methoxyethyl substituents .
Pharmacological Activity
Compound Class/Name Bioactivity Mechanism/Notes
Target Compound Potential antimicrobial/antiparasitic activity Thioxo group may inhibit cysteine proteases in parasites
Nitro-pyrido[1,2-a]pyrimidin-4-ones Anti-Trichomonas foetus and Entamoeba histolytica activity Nitro group facilitates redox cycling, generating cytotoxic radicals
Thiazolidin-4-one derivatives Antimicrobial and antioxidant activity Azo linkages and thioxo groups enhance radical scavenging
Pyrrolo-pyrido-pyrimidines Antibiofilm activity (IC₅₀: 5–20 µM) Carboxamide groups disrupt bacterial biofilm formation

Comparative Advantages :

  • The target compound’s Z-configuration optimizes spatial alignment for target binding, as seen in analogs like 3-allyl derivatives .
  • Hydroxypropylamino substituents may reduce cytotoxicity compared to nitro-containing derivatives .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O4S2C_{20}H_{26}N_4O_4S_2 with a molecular weight of approximately 462.6 g/mol. The compound features a thiazolidine ring and a pyrido[1,2-a]pyrimidinone core, which are significant for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For example, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
37aMCF-73.2
37bA5498.4
44HT-290.31

The compound 44 demonstrated notable inhibition of tyrosine-protein kinases c-Met and Ron, indicating its potential as an anticancer agent through targeted molecular pathways .

2. Antioxidant Activity

Antioxidant assays have shown that thiazolidine derivatives can effectively reduce lipid peroxidation. In a study evaluating various compounds, those with specific substitutions exhibited enhanced antioxidant capacity:

CompoundEC50 (mM)
3i0.565
3r0.708

These results suggest that modifications to the thiazolidine structure can significantly influence antioxidant efficacy .

3. Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. For instance, compounds with increased lipophilicity demonstrated higher antibacterial activity against various strains:

StrainActivity (Zone of Inhibition)
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate

These findings indicate the potential for developing new antimicrobial agents based on the thiazolidine framework .

Case Study 1: Anticancer Efficacy

A study focused on the effects of thiazolidine derivatives on breast cancer cells (MCF-7) revealed that certain structural modifications led to enhanced cytotoxicity. The compound 37a was particularly effective, with an IC50 value of 3.2 µM , showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antioxidant Mechanism

In another investigation assessing the antioxidant properties of thiazolidine derivatives, it was found that compounds with para-hydroxy substitutions exhibited superior activity in DPPH assays compared to their counterparts lacking such modifications. This study emphasized the importance of structural design in optimizing antioxidant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.